Cytotoxicity: Formoxanthone B Is Inactive Against KB and HeLa S‑3 Cells, in Contrast to Macluraxanthone
When tested side‑by‑side in the same study, formoxanthone B showed no measurable cytotoxicity (IC₅₀ >30 µM) against both KB (oral epidermoid) and HeLa S‑3 (cervical) carcinoma lines, while macluraxanthone, a co‑isolated prenylated xanthone from the same plant source, exhibited IC₅₀ values of 1.45 µM (KB) and 1.62 µM (HeLa S‑3) [1]. This >18‑fold difference in potency under identical assay conditions constitutes a clear functional differentiation.
Macluraxanthone IC₅₀ 1.45–1.62 µM
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | >30 µM (KB and HeLa S‑3) |
| Comparator Or Baseline | Macluraxanthone: 1.45 µM (KB), 1.62 µM (HeLa S‑3) |
| Quantified Difference | >18‑fold less cytotoxic |
| Conditions | Dichloromethane bark extract of Cratoxylum cochinchinense; purified compounds tested against KB and HeLa S‑3 cell lines (assay endpoint unspecified) |
Why This Matters
For projects requiring a non‑cytotoxic xanthone scaffold (e.g., as a negative control, for anti‑inflammatory screening without confounding toxicity, or for selective targeting), formoxanthone B offers a functionally distinct profile from macluraxanthone and other cytotoxic xanthones.
- [1] Jeeranan On‑rung. "Chemical constituents and cytotoxicity from the bark of Cratoxylum cochinchinense." Senior Project, Chulalongkorn University (2017). View Source
